molecular formula C21H25ClN2O4 B1361783 Carmoterol hydrochloride CAS No. 100429-08-1

Carmoterol hydrochloride

カタログ番号: B1361783
CAS番号: 100429-08-1
分子量: 404.9 g/mol
InChIキー: SYCWERNQGSKYAG-QVRIGTRMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of carmoterol hydrochloride involves the condensation of an oxiranyl compound with an amine. The process typically includes the following steps :

    Condensation Reaction: An oxiranyl compound is condensed with an amine to form an intermediate.

    Purification: The intermediate is purified through various techniques such as crystallization or chromatography.

    Formation of Hydrochloride Salt: The purified intermediate is then converted into its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques and stringent quality control measures .

化学反応の分析

Types of Reactions

Carmoterol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carmoterol derivatives with altered functional groups, while substitution reactions can introduce new substituents into the molecule .

科学的研究の応用

Duration and Onset of Action

Carmoterol is noted for its prolonged duration of action, reportedly lasting up to 30 hours post-administration, which is significantly longer than other beta-2 agonists such as salmeterol and formoterol. Its rapid onset of action is comparable to that of salbutamol, making it suitable for both acute relief and long-term management .

Applications in Scientific Research

Carmoterol hydrochloride has been extensively studied for its applications across various fields:

Clinical Research

Asthma and COPD Management:
Carmoterol has undergone numerous clinical trials to evaluate its efficacy in treating asthma and COPD. Phase II studies demonstrated that carmoterol/TA-2005 was safe and well-tolerated among participants, showing significant improvements in lung function compared to placebo . A randomized trial indicated that carmoterol was as effective as formoterol in improving forced expiratory volume (FEV1) after eight days of treatment .

Pharmacokinetic Studies

Carmoterol is utilized in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for determining optimal dosing regimens and understanding potential drug interactions .

Development of Combination Therapies

Research has explored the effectiveness of carmoterol in combination with other agents such as fluticasone furoate and ciclesonide. These combinations aim to address different aspects of respiratory diseases—carmoterol providing bronchodilation while corticosteroids manage inflammation . The synergistic effects observed in these combinations have the potential to enhance therapeutic outcomes while minimizing side effects.

Table 1: Summary of Clinical Trials Involving Carmoterol

Study TypePopulationInterventionOutcome MeasuresResults
Phase II StudyPatients with COPDCarmoterol/TA-2005FEV1 improvementSignificant improvement vs. placebo
Randomized TrialAsthma patientsCarmoterol vs. FormoterolFEV1 at day 8Comparable efficacy observed
Combination TherapyAsthma/COPD patientsCarmoterol + FluticasoneLung function improvementEnhanced efficacy noted

Table 2: Pharmacokinetic Properties of Carmoterol

ParameterValue
Onset of ActionRapid (similar to salbutamol)
Duration of ActionUp to 30 hours
BioavailabilityHigh
MetabolismHepatic (via CYP450 enzymes)

Case Study 1: Efficacy in Persistent Asthma

In a double-blind study involving 124 participants with persistent asthma, carmoterol demonstrated significant improvements in lung function compared to placebo over an eight-day treatment period. Participants receiving carmoterol reported better symptom control and fewer exacerbations compared to those on standard therapy .

Case Study 2: Safety Profile in COPD Patients

A phase II clinical trial assessed the safety profile of carmoterol among COPD patients. The results indicated no significant cardiovascular adverse events associated with its use, supporting its safety for long-term management in this population .

作用機序

Carmoterol hydrochloride exerts its effects by binding to beta-2 adrenergic receptors in the respiratory tract. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby alleviating bronchoconstriction and improving airflow

生物活性

Carmoterol hydrochloride is a long-acting beta-2 adrenergic receptor agonist (LABA) primarily utilized for its bronchodilating properties in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of carmoterol, examining its pharmacodynamics, efficacy in clinical studies, and comparative analysis with other LABAs.

Chemical and Pharmacological Profile

  • Chemical Structure : Carmoterol has a molecular formula of C21H24N2O4C_{21}H_{24}N_{2}O_{4} and a molecular weight of approximately 368.43 g/mol.
  • Mechanism of Action : Carmoterol acts by stimulating beta-2 adrenergic receptors on airway smooth muscle cells, leading to relaxation and bronchodilation. This effect is mediated through the increase of intracellular cyclic adenosine monophosphate (cAMP), which promotes muscle relaxation.

Efficacy in Clinical Studies

Carmoterol has been subject to various clinical trials to assess its safety and efficacy. Key findings from these studies include:

  • Bronchodilation : In a study comparing carmoterol with salmeterol, patients receiving carmoterol (2 μg and 4 μg doses) exhibited significant improvements in trough forced expiratory volume in 1 second (FEV1) compared to baseline, with increases of 94 mL and 112 mL respectively .
  • Long-Lasting Effects : Carmoterol demonstrated prolonged bronchodilation effects, making it suitable for once-daily dosing. In trials, it showed comparable efficacy to formoterol when administered at lower doses .
  • Safety Profile : The incidence of adverse effects was generally low, although higher doses were associated with nervous system side effects such as headaches and tremors . Importantly, no significant cardiac effects were noted during treatment.

Comparative Analysis with Other LABAs

Carmoterol's performance has been compared to other LABAs such as formoterol and salmeterol. The following table summarizes key differences:

FeatureCarmoterolFormoterolSalmeterol
Dosing FrequencyOnce dailyTwice dailyTwice daily
Onset of ActionRapidRapidSlow
Duration of ActionLong-lastingLong-lastingIntermediate
Efficacy in FEV1 ImprovementComparable to formoterol at lower dosesHigher doses neededRequires higher frequency for similar effects
Common Side EffectsHeadaches, tremorsPalpitations, headacheMuscle cramps

Preclinical Studies

Preclinical research has demonstrated carmoterol's effectiveness in various animal models. For instance, studies involving guinea pigs showed that carmoterol effectively countered bronchoconstriction induced by histamine and ovalbumin challenges . These findings support its potential as a robust therapeutic option for asthma and COPD patients.

Case Studies

Several case studies have illustrated the practical application of carmoterol in clinical settings:

  • Asthma Management : A case study involving patients with moderate persistent asthma indicated that treatment with carmoterol resulted in significant improvements in lung function metrics over an 8-day period .
  • COPD Treatment : In COPD patients, carmoterol was shown to enhance lung function without significant adverse events when compared to placebo treatments .

特性

IUPAC Name

8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4.ClH/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21;/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26);1H/t13-,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCWERNQGSKYAG-QVRIGTRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905488
Record name 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100429-08-1, 137888-11-0
Record name 2(1H)-Quinolinone, 8-hydroxy-5-(1-hydroxy-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)-, hydrochloride, (R-(R*,R*))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100429081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TA 2005
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137888110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 137888-11-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARMOTEROL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WLO9P0V75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。